An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-1-isocyanato-4-methylbenzene
An In-depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-1-isocyanato-4-methylbenzene
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-isocyanato-4-methylbenzene (CAS No. 28479-22-3), a pivotal aromatic isocyanate intermediate. Also known by its synonym, 3-Chloro-4-methylphenyl isocyanate, this compound is a versatile reagent in organic synthesis, most notably in the production of agrochemicals and specialized urea derivatives. This document consolidates critical data on its chemical and physical properties, outlines detailed protocols for its synthesis and characteristic reactions, explores its primary applications, and provides essential safety and handling information. The content herein is curated for researchers, chemists, and professionals in the fields of drug development and material science, aiming to provide both foundational knowledge and practical, field-proven insights into the utility of this compound.
Introduction and Compound Identification
2-Chloro-1-isocyanato-4-methylbenzene is a substituted aromatic isocyanate, characterized by a benzene ring functionalized with a chloro group, a methyl group, and a highly reactive isocyanate (–N=C=O) group. The strategic placement of these substituents dictates its reactivity and utility as a chemical building block. The isocyanate moiety is an electrophilic functional group that readily reacts with a wide array of nucleophiles, making it a cornerstone for the synthesis of ureas, carbamates (urethanes), and other nitrogen-containing heterocycles. Its most prominent application is as a key intermediate in the synthesis of the phenylurea herbicide, linuron.
The structural and identifying information for this compound is summarized below.
Diagram: Molecular Structure of 2-Chloro-1-isocyanato-4-methylbenzene
Caption: Molecular Structure of 2-Chloro-1-isocyanato-4-methylbenzene.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The properties of 2-Chloro-1-isocyanato-4-methylbenzene are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-4-isocyanato-1-methylbenzene | [1] |
| Synonyms | 3-Chloro-4-methylphenyl isocyanate, 3-Chloro-p-tolyl isocyanate | [1][2] |
| CAS Number | 28479-22-3 | [1][3] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | Colorless to yellow liquid or low-melting solid with an acrid odor. | [1][4] |
| Boiling Point | 107 °C at 3 mmHg (60-66 °C at 0.6 mmHg) | |
| Density | 1.224 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.557 | |
| Flash Point | 132°F (55.6°C) | [4] |
| Solubility | Decomposes in water. Soluble in many organic solvents. | [2][4] |
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds.
-
Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum of an isocyanate is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This peak typically appears in the region of 2250-2275 cm⁻¹ . Other expected signals would include C-H stretching from the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=C stretching from the aromatic ring (approx. 1500-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹). An FTIR spectrum for this compound is available in the Bio-Rad/Sadtler database.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The methyl group (CH₃) protons would appear as a singlet, likely in the range of 2.2-2.5 ppm . The three aromatic protons will appear further downfield, typically between 7.0 and 7.5 ppm . Due to the substitution pattern, they will exhibit splitting patterns (doublets and doublet of doublets) based on their coupling with adjacent protons.
-
Carbon-13 (¹³C NMR) Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon would appear upfield around 20-25 ppm . The six aromatic carbons would resonate in the typical aromatic region of 120-140 ppm . The carbon of the isocyanate group (-N=C=O) is characteristically deshielded and would be found further downfield, generally in the 125-135 ppm range, though it can sometimes be broader or have a lower intensity.
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Mass Spectrometry (MS) : The electron ionization mass spectrum shows a molecular ion peak [M]⁺ at m/z 167.[1] A characteristic isotopic peak [M+2]⁺ at m/z 169 with approximately one-third the intensity of the molecular ion peak would be expected due to the natural abundance of the ³⁷Cl isotope. The base peak in the GC-MS data is observed at m/z 132, corresponding to the loss of the chlorine atom.[1]
Synthesis and Reactivity
Synthesis
The most common and industrially scalable method for the synthesis of aryl isocyanates is the phosgenation of the corresponding primary amine. For 2-Chloro-1-isocyanato-4-methylbenzene, the precursor is 3-chloro-4-methylaniline. Due to the high toxicity of phosgene gas, safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are frequently employed in a laboratory setting.
The reaction proceeds by the addition of the amine to triphosgene, which decomposes in situ to generate phosgene. This is followed by the elimination of two molecules of HCl to form the isocyanate.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis of the title isocyanate.
Detailed Protocol: Synthesis of 2-Chloro-1-isocyanato-4-methylbenzene
Disclaimer: This procedure involves highly toxic reagents and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas). Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge Reagents: To the flask, add a solution of triphosgene (1.0 equivalent) in a dry, inert solvent such as toluene or chlorobenzene.
-
Amine Addition: Dissolve 3-chloro-4-methylaniline (3.0 equivalents) in the same dry solvent. Add this solution dropwise to the stirred triphosgene solution at 0-5 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux temperature. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Filter off any solid byproducts (e.g., amine hydrochloride salts). The solvent is then removed under reduced pressure. The crude product is purified by fractional vacuum distillation to yield pure 2-Chloro-1-isocyanato-4-methylbenzene.
Chemical Reactivity
The chemistry of 2-Chloro-1-isocyanato-4-methylbenzene is dominated by the electrophilic nature of the central carbon atom in the isocyanate group. It readily undergoes nucleophilic addition reactions.
-
Reaction with Amines (Urea Formation): This is one of the most fundamental reactions of isocyanates. They react rapidly and exothermically with primary or secondary amines to form substituted ureas. The reaction is typically carried out at room temperature in a suitable solvent and does not require a catalyst.[5] This reaction is central to its use in producing biologically active molecules.
-
Reaction with Alcohols (Carbamate/Urethane Formation): Isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is the basis of polyurethane chemistry. The reaction rate is generally slower than with amines and can be catalyzed by tertiary amines or organometallic compounds.
-
Reaction with Water: Isocyanates are moisture-sensitive and react with water. The initial reaction forms an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine (3-chloro-4-methylaniline) and carbon dioxide gas.[2] The newly formed amine can then react with another molecule of the isocyanate to form a symmetrical diarylurea as a byproduct. This necessitates the use of dry solvents and inert atmospheres during handling and reactions.
Diagram: Urea Formation Mechanism
Caption: Mechanism of urea formation from an isocyanate and a primary amine.
Detailed Protocol: Synthesis of a 1-(3-Chloro-4-methylphenyl)-3-alkylurea
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-Chloro-1-isocyanato-4-methylbenzene (1.0 equivalent) in a dry aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF)).
-
Amine Addition: To this stirred solution, add the desired primary amine (e.g., heptylamine) (1.0-1.1 equivalents) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary for larger-scale reactions.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Progress can be monitored by TLC or by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).
-
Isolation: The urea product often has lower solubility than the starting materials and may precipitate from the reaction mixture. If so, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, or hexanes/ethyl acetate) to yield the pure N,N'-disubstituted urea.[5]
Applications in Synthesis
2-Chloro-1-isocyanato-4-methylbenzene serves as a valuable intermediate in several areas:
-
Agrochemicals: Its primary industrial use is in the manufacture of herbicides. It is a direct precursor to Linuron , a widely used phenylurea herbicide for selective weed control.
-
Pharmaceutical and Medicinal Chemistry: The substituted urea scaffold is a common pharmacophore in modern drug discovery. This isocyanate is used to synthesize a variety of urea derivatives that have been investigated for their biological activities. For example, compounds like 1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea have been shown to possess activity against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.[6]
-
Organic Building Block: It serves as a versatile reagent for introducing the 3-chloro-4-methylphenyl-aminocarbonyl moiety into molecules, enabling the synthesis of a diverse range of target structures for materials science and chemical biology research.
Safety and Handling
2-Chloro-1-isocyanato-4-methylbenzene is a hazardous chemical and must be handled with stringent safety precautions.
-
Hazards: The compound is toxic by inhalation, ingestion, and skin absorption.[1] It is corrosive and can cause severe irritation or burns to the skin, eyes, and respiratory tract.[1] Like many isocyanates, it is a potent respiratory sensitizer, and repeated inhalation exposure may lead to asthma-like symptoms.[7]
-
Personal Protective Equipment (PPE): Always use this chemical in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. For operations with a high risk of aerosol generation, a respirator with an appropriate cartridge may be necessary.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. It is moisture-sensitive and should be handled under an inert atmosphere.[4] Keep away from incompatible materials such as water, strong acids, strong bases, alcohols, and oxidizing agents.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and moisture. Recommended storage temperature is 2-8°C.
Conclusion
2-Chloro-1-isocyanato-4-methylbenzene is a chemical intermediate of significant value, bridging basic chemical manufacturing with high-value applications in agriculture and pharmaceutical research. Its utility is defined by the predictable and efficient reactivity of the isocyanate group. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective application in the laboratory and industry. The protocols and data provided herein serve as a foundational resource for scientists and researchers aiming to leverage this versatile building block in their synthetic endeavors.
References
- Matiichuk, V., et al. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of General Chemistry.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806.
-
PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1803-1806.
-
LookChem. (n.d.). 2-Chloro-1-isocyanato-4-methylbenzene. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Benzene, 2-chloro-4-isocyanato-1-methyl-. Substance Registry Services. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of urea derivatives. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-chloro-para-tolyl isocyanate. Retrieved from [Link]
- Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8238.
- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020).
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